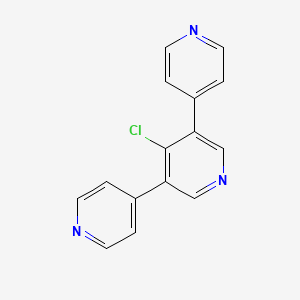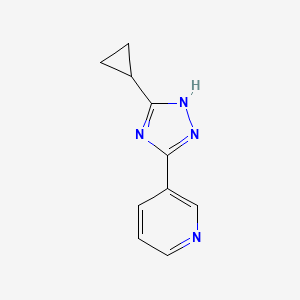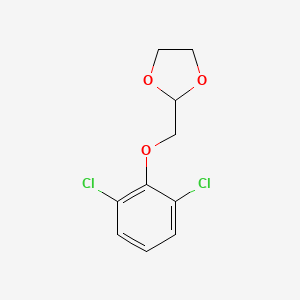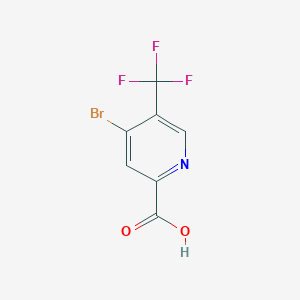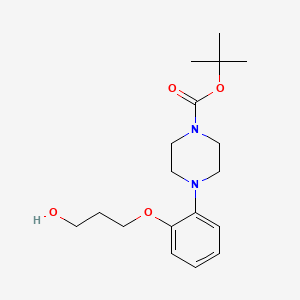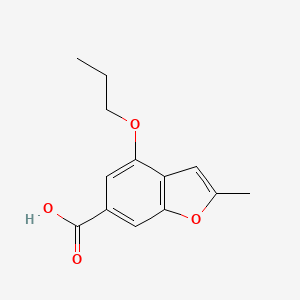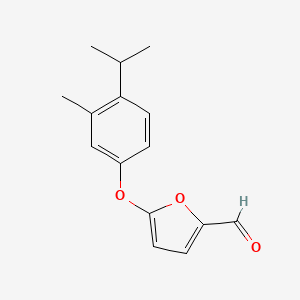
5-(4-Isopropyl-3-methylphenoxy)furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Isopropyl-3-methylphenoxy)furan-2-carbaldehyde is an organic compound with the molecular formula C15H16O3. It is characterized by a furan ring substituted with a carbaldehyde group and a phenoxy group that is further substituted with isopropyl and methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isopropyl-3-methylphenoxy)furan-2-carbaldehyde typically involves the reaction of 4-isopropyl-3-methylphenol with furan-2-carbaldehyde under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Isopropyl-3-methylphenoxy)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-(4-Isopropyl-3-methylphenoxy)furan-2-carboxylic acid.
Reduction: Formation of 5-(4-Isopropyl-3-methylphenoxy)furan-2-methanol.
Substitution: Formation of various substituted phenoxy derivatives.
Applications De Recherche Scientifique
5-(4-Isopropyl-3-methylphenoxy)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(4-Isopropyl-3-methylphenoxy)furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The phenoxy group may also interact with hydrophobic pockets within biological molecules, influencing their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Isopropylphenoxy)furan-2-carbaldehyde: Lacks the methyl group on the phenoxy ring.
5-(4-Methylphenoxy)furan-2-carbaldehyde: Lacks the isopropyl group on the phenoxy ring.
5-Phenoxyfuran-2-carbaldehyde: Lacks both the isopropyl and methyl groups on the phenoxy ring.
Uniqueness
5-(4-Isopropyl-3-methylphenoxy)furan-2-carbaldehyde is unique due to the presence of both isopropyl and methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. These substituents may enhance its interactions with specific molecular targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C15H16O3 |
|---|---|
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
5-(3-methyl-4-propan-2-ylphenoxy)furan-2-carbaldehyde |
InChI |
InChI=1S/C15H16O3/c1-10(2)14-6-4-12(8-11(14)3)17-15-7-5-13(9-16)18-15/h4-10H,1-3H3 |
Clé InChI |
SSTYGWSOJHUBAM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC2=CC=C(O2)C=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



